5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Description
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a brominated pyrazole derivative with a carbaldehyde functional group at position 3 and a methyl substituent at position 1 of the pyrazole ring. The bromine atom at position 5 introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Its aldehyde group enables condensation reactions, such as the formation of Schiff bases or heterocyclic hybrids, while the bromine atom offers opportunities for cross-coupling reactions .
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(6)2-4(3-9)7-8/h2-3H,1H3 |
InChI Key |
LOGNIFIUNHNHNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-3-carbaldehyde. One common method is the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Bromo-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde with analogous pyrazole derivatives, focusing on structural features, physicochemical properties, and applications.
Substituent Position and Electronic Effects
1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8)
- Key Difference : Lacks bromine at position 3.
- Impact : Reduced steric bulk and electron-withdrawing effects compared to the brominated analog. This increases its reactivity in nucleophilic additions at the aldehyde group but limits utility in halogen-dependent reactions (e.g., Suzuki couplings) .
- Similarity Score : 0.86 (structural similarity due to identical methyl and aldehyde groups) .
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 287917-96-8)
- 3-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde (CID 165771068) Key Differences: Ethyl group at position 1 and bromine at position 3. Bromine at position 3 modifies the electron density around the aldehyde, affecting its reactivity in condensation reactions .
Functional Group Modifications
5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (CAS 1328893-13-5)
- 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) Key Difference: Lacks the aldehyde group; features a second methyl at position 3. Impact: The absence of the aldehyde limits its role as a synthetic intermediate.
Halogen Variation and Steric Effects
- 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1807546-65-1) Key Differences: Iodo substituent at position 4 and bromine at position 3. Impact: The larger iodine atom increases steric bulk and polarizability, favoring halogen-bonding interactions in crystal engineering or supramolecular chemistry. This compound’s dual halogenation expands its utility in cross-coupling reactions compared to mono-halogenated analogs .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Pyrazole Derivatives
Key Observations :
- The aldehyde group in 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is critical for its IR and NMR signatures, distinguishing it from non-aldehydic analogs.
- Bromine’s presence causes characteristic splitting in ¹H NMR spectra (e.g., deshielding of adjacent protons) .
Biological Activity
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde, a heterocyclic organic compound, has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article aims to explore its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a five-membered pyrazole ring with a bromine substituent at the 5-position and an aldehyde group at the 3-position. The presence of these functional groups contributes to its unique reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Microtubule Destabilization : It has been shown to affect microtubule assembly, indicating potential as a microtubule-destabilizing agent .
- Enzyme Interaction : The compound may interact with various enzymes and receptors, impacting cellular processes and offering therapeutic effects.
Synthesis Methods
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods, typically involving bromination of pyrazole derivatives followed by formylation. The following table summarizes common synthesis routes:
| Synthesis Method | Description |
|---|---|
| Bromination | Introduction of bromine at the 5-position of methylpyrazole. |
| Formylation | Conversion of the resulting bromopyrazole to the aldehyde using formylating agents. |
Anticancer Activity
A study evaluated the anticancer potential of various pyrazole derivatives, including 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde. The findings highlighted significant antiproliferative effects on breast cancer cells at concentrations as low as . The compound induced morphological changes and enhanced caspase-3 activity, confirming its apoptosis-inducing capabilities .
Microtubule Assembly Inhibition
Another research effort focused on the compound's ability to inhibit microtubule assembly. At a concentration of , it demonstrated an inhibition percentage ranging from to , suggesting its potential as a therapeutic agent in cancer treatment by disrupting microtubule dynamics .
Comparative Analysis with Similar Compounds
The biological activity of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | Anticancer, anti-inflammatory | Chlorine substituent affects reactivity |
| 5-Methyl-1-methyl-1H-pyrazole-3-carbaldehyde | Antimicrobial | Methyl group alters sterics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
